

N-Ethyl-n-butylamine chemical properties and characteristics

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Compound of Interest

Compound Name: *N-Ethyl-n-butylamine*

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N-Ethyl-n-butylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-n-butylamine (NEBA) is a secondary aliphatic amine with the chemical formula $C_6H_{15}N$.^[1] It is a colorless to pale yellow liquid with a characteristic ammonia-like odor.^{[1][2]} This versatile chemical intermediate finds significant application in organic synthesis, serving as a building block for pharmaceuticals, herbicides, and corrosion inhibitors.^{[1][2]} Its utility stems from the reactivity of the secondary amine functionality, which allows for a variety of chemical transformations. This guide provides an in-depth overview of the chemical and physical properties of **N-Ethyl-n-butylamine**, detailed synthesis methodologies, characteristic reactions, and spectral data to support its identification and use in a research and development setting.

Chemical and Physical Properties

N-Ethyl-n-butylamine is a flammable and corrosive substance that is partially soluble in water and miscible with many organic solvents.^{[2][3]} Key physical and chemical properties are summarized in the tables below for easy reference.

Physical Properties

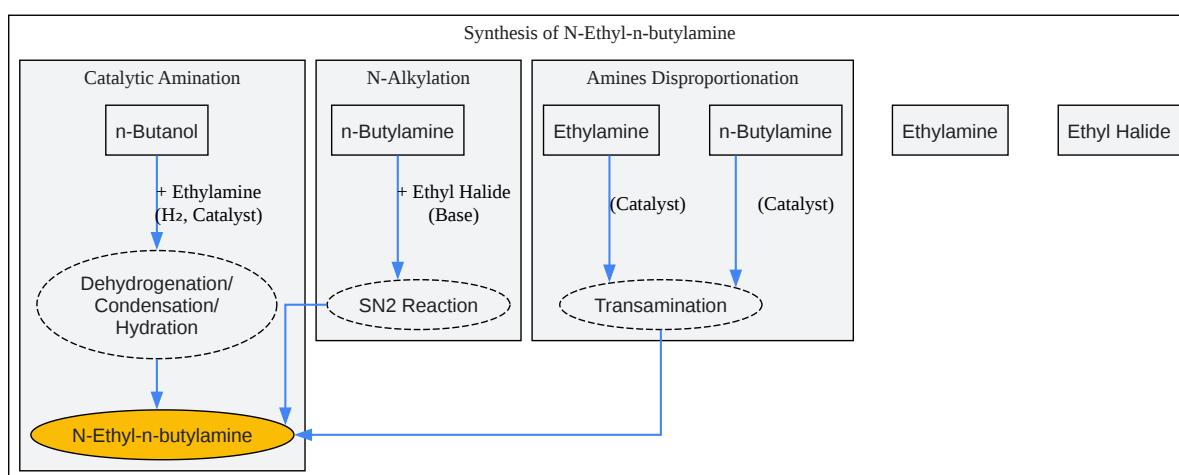
Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₅ N	[1]
Molecular Weight	101.19 g/mol	[1][2][4]
Appearance	Colorless to pale yellow liquid	[1][2]
Odor	Ammonia-like	[1][2][4]
Boiling Point	108-108.5 °C at 760 mmHg	[3]
Melting Point	-78 °C	[2]
Density	0.74 g/mL at 25 °C	[2][3]
Flash Point	18 °C (closed cup)	[2]
Vapor Pressure	18 mmHg at 20 °C	
Vapor Density	3.5 (vs air)	[3]
Refractive Index (n ²⁰ /D)	1.405	[3]
Solubility	Partially soluble in water; miscible with ethanol, ether, and other organic solvents.	[2][3]

Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	13360-63-9	[1]
IUPAC Name	N-ethylbutan-1-amine	[1]
Synonyms	Ethylbutylamine, N-Butyl-N-ethylamine, N-Ethylbutanamine	[1][2][4]
SMILES	CCCCNCC	[1]
InChI Key	QHCCDDQKNUYGNC-UHFFFAOYSA-N	[1]

Synthesis of N-Ethyl-n-butylamine

Several synthetic routes are available for the preparation of **N-Ethyl-n-butylamine**, with the choice of method often depending on the desired scale, available starting materials, and required purity. The most common industrial and laboratory-scale syntheses are detailed below.



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Figure 1: Synthetic pathways to **N-Ethyl-n-butylamine**.

Catalytic Amination of n-Butanol with Ethylamine

This industrial method involves the reaction of n-butanol with ethylamine in the presence of a hydrogenation catalyst. The reaction proceeds via a "hydrogen borrowing" mechanism where the alcohol is first dehydrogenated to the corresponding aldehyde, which then condenses with

the amine to form an imine. The imine is subsequently hydrogenated to the final secondary amine product.

Experimental Protocol:

- **Catalyst Preparation:** A supported non-noble metal catalyst, such as copper-nickel on an alumina support, is typically used. The catalyst is activated under a stream of hydrogen at elevated temperatures prior to use.
- **Reaction Setup:** A high-pressure reactor equipped with a stirrer, gas inlet, and temperature control is charged with n-butanol, ethylamine (in excess), and the activated catalyst.
- **Reaction Conditions:** The reactor is pressurized with hydrogen and heated to a temperature range of 120-220 °C. The pressure is maintained between 0.1 and 1.3 MPa.^[1]
- **Work-up and Purification:** After the reaction is complete (monitored by GC), the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The resulting liquid mixture is subjected to fractional distillation to separate the **N-Ethyl-n-butylamine** from unreacted starting materials and byproducts.

N-Alkylation of n-Butylamine

A common laboratory-scale synthesis involves the nucleophilic substitution of an ethyl halide with n-butylamine. To avoid over-alkylation to the tertiary amine, a large excess of the primary amine is often used.

Experimental Protocol:

- **Reaction Setup:** A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with n-butylamine (3-5 equivalents) and a suitable solvent such as ethanol or acetonitrile.
- **Addition of Alkylating Agent:** Ethyl bromide or ethyl iodide (1 equivalent) is added dropwise to the stirred solution of n-butylamine.
- **Reaction Conditions:** The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC or GC).

- **Work-up and Purification:** The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an aqueous solution of a strong base (e.g., NaOH) and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by fractional distillation.

Amines Disproportionation

This method utilizes a catalyst to facilitate the exchange of alkyl groups between amines. For the synthesis of **N-Ethyl-n-butylamine**, ethylamine and n-butylamine are reacted over a suitable catalyst.

Experimental Protocol:

- **Catalyst:** A fixed-bed reactor is packed with a CuO–NiO–PtO/ γ -Al₂O₃ catalyst.^[5]
- **Reaction Conditions:** A mixture of ethylamine and n-butylamine is passed through the heated catalyst bed. The reaction conditions, such as temperature and liquid hourly space velocity, are optimized to achieve high conversion and selectivity.^[5] A reported study achieved a yield of 60.7% and a purity of 99.5%.^[5]
- **Product Isolation:** The product mixture exiting the reactor is cooled, and the **N-Ethyl-n-butylamine** is separated from unreacted starting materials and byproducts by distillation.^[5]

Chemical Reactivity

The chemical reactivity of **N-Ethyl-n-butylamine** is dominated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.

Nucleophilic Reactions

As a nucleophile, **N-Ethyl-n-butylamine** readily reacts with a variety of electrophiles.

- **N-Acylation:** It reacts with acyl chlorides and acid anhydrides to form the corresponding N,N-disubstituted amides. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct.^[1]

- Reaction with Aldehydes and Ketones: **N-Ethyl-n-butylamine** reacts with aldehydes and ketones to form enamines. The reaction typically requires acid catalysis and the removal of water to drive the equilibrium towards the product.
- Nucleophilic Substitution: The amine can act as a nucleophile in S_N2 reactions with alkyl halides, leading to the formation of tertiary amines and quaternary ammonium salts.

Basicity

N-Ethyl-n-butylamine is a weak base and reacts with acids to form the corresponding ethylbutylammonium salts. The pKa of the conjugate acid is approximately 10.84.

Oxidation

The nitrogen atom in **N-Ethyl-n-butylamine** can be oxidized. For instance, reaction with nitrous acid can lead to the formation of N-nitroso-**N-ethyl-n-butylamine**.

Experimental Protocols for Key Reactions



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Figure 2: Generalized experimental workflow for reactions involving **N-Ethyl-n-butylamine**.

N-Acylation with Acetyl Chloride

This protocol describes a general procedure for the N-acylation of **N-Ethyl-n-butylamine**.

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve **N-Ethyl-n-butylamine** (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
- Cooling: Cool the solution to 0 °C in an ice bath.

- **Addition of Acylating Agent:** Add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution over a period of 15-20 minutes.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-ethyl-N-butylacetamide can be purified by vacuum distillation or column chromatography.

Enamine Formation with Cyclohexanone

This protocol provides a general method for the formation of an enamine from **N-Ethyl-n-butylamine** and a ketone.

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine cyclohexanone (1.0 eq.), **N-Ethyl-n-butylamine** (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.
- **Reaction:** Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
- **Work-up:** Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
- **Purification:** The resulting crude enamine can be used directly in subsequent reactions or purified by vacuum distillation.

Spectroscopic Data

The identity and purity of **N-Ethyl-n-butylamine** can be confirmed by various spectroscopic techniques.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **N-Ethyl-n-butylamine** is expected to show the following signals:

- A triplet corresponding to the methyl protons of the butyl group ($\text{CH}_3\text{-CH}_2\text{-}$).
- A multiplet for the methylene protons of the butyl group adjacent to the methyl group ($\text{-CH}_2\text{-CH}_3$).
- A multiplet for the methylene protons of the butyl group further down the chain ($\text{-CH}_2\text{-CH}_2\text{-N}$).
- A triplet for the methylene protons of the butyl group attached to the nitrogen ($\text{N-CH}_2\text{-CH}_2\text{-}$).
- A quartet for the methylene protons of the ethyl group ($\text{N-CH}_2\text{-CH}_3$).
- A triplet for the methyl protons of the ethyl group ($\text{-CH}_2\text{-CH}_3$).
- A broad singlet for the N-H proton.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the proximity to the electronegative nitrogen atom. The carbons directly attached to the nitrogen (N-CH_2) will be the most downfield, followed by the adjacent carbons, and so on.

Infrared (IR) Spectroscopy

The IR spectrum of **N-Ethyl-n-butylamine** will show characteristic absorption bands:

- A weak to medium, broad absorption in the region of $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the N-H stretching vibration.
- Multiple absorptions in the $2850\text{-}2960\text{ cm}^{-1}$ region due to C-H stretching vibrations of the ethyl and butyl groups.
- An N-H bending vibration around $1590\text{-}1650\text{ cm}^{-1}$.
- C-N stretching vibrations in the $1000\text{-}1250\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M^+) will be observed at $m/z = 101$. Common fragmentation patterns for secondary amines include alpha-cleavage, resulting in the loss of an alkyl radical. For **N-Ethyl-n-butylamine**, this would lead to prominent peaks at $m/z = 86$ (loss of a methyl radical) and $m/z = 72$ (loss of an ethyl radical).

Safety and Handling

N-Ethyl-n-butylamine is a flammable liquid and vapor.[2] It is also corrosive and can cause severe skin burns and eye damage.[2] It is harmful if swallowed or inhaled.[2] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

N-Ethyl-n-butylamine is a valuable secondary amine with a well-defined set of chemical and physical properties. Its synthesis is achievable through several established methods, and its reactivity as a nucleophile and a base allows for its incorporation into a wide range of more complex molecules. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists in the fields of chemistry and drug development, facilitating the safe and effective use of this important chemical intermediate.

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